2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY 61-3606 (hydrochloride) is a potent and selective inhibitor of spleen tyrosine kinase (Syk). It is an orally available, ATP-competitive, reversible inhibitor with a Ki of 7.5 nM and an IC50 of 10 nM . This compound is known for its anti-inflammatory properties and has been used in various scientific research applications, particularly in the study of inflammation pathways and B cell receptor-mediated signaling .
Mechanism of Action
Target of Action
The primary target of Syk Inhibitor IV, BAY 61-3606, is the Spleen Tyrosine Kinase (Syk) . Syk plays crucial roles in various inflammation pathways by affecting both the FcεRI-mediated signaling in mast cells and basophils and the FcγR-mediated signaling in macrophages and neutrophils .
Mode of Action
BAY 61-3606 is a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . It acts as a cell-permeable imidazopyrimidine compound . The compound competes with ATP, inhibiting Syk-mediated cellular functions .
Pharmacokinetics
BAY 61-3606 exhibits good oral bioavailability . It is soluble in DMSO and water, which facilitates its absorption and distribution in the body . The compound is stable under normal storage conditions (2-8°C), but it is hygroscopic and sensitive to light .
Result of Action
BAY 61-3606 has been found to inhibit cell proliferation and induce cell cycle arrest and apoptosis . It has been shown to significantly downregulate protein levels of IKZF1, IKZF3, c-MYC, and IRF-4 . These effects suggest that BAY 61-3606 has potent anti-cancer properties.
Action Environment
The action, efficacy, and stability of BAY 61-3606 can be influenced by environmental factors such as light and humidity . It is recommended to store the compound in a desiccated, light-protected environment and at a temperature of 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
Syk Inhibitor IV, BAY 61-3606, has been shown to inhibit Syk-mediated cellular functions . It interacts with the Syk tyrosine kinase, competing with ATP . This interaction leads to the inhibition of Syk-mediated cellular functions such as glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation .
Cellular Effects
Syk Inhibitor IV, BAY 61-3606, has significant effects on various types of cells and cellular processes. It has been found to inhibit cell proliferation and induce cell cycle arrest at G0/G1 . More importantly, it dose-dependently induces apoptosis in multiple myeloma cells . It also significantly downregulates protein levels of IKZF1, IKZF3, c-MYC, and IRF-4 .
Molecular Mechanism
The molecular mechanism of action of Syk Inhibitor IV, BAY 61-3606, involves its binding interactions with biomolecules and changes in gene expression. It competes with ATP for binding to Syk tyrosine kinase , leading to the inhibition of Syk-mediated cellular functions . It also regulates IKZF1/3 at the post-translational level .
Temporal Effects in Laboratory Settings
Syk Inhibitor IV, BAY 61-3606, exhibits changes in its effects over time in laboratory settings. It has been shown to induce significant inhibition of cell growth in multiple myeloma cells at concentrations as low as 10 nM . The inhibition of proliferation was accompanied by increased cell cycle arrest at G0/G1 .
Dosage Effects in Animal Models
The effects of Syk Inhibitor IV, BAY 61-3606, vary with different dosages in animal models. It exhibits good oral bioavailability and in vivo efficacy in rat models . Specific dosage effects in animal models are not mentioned in the available literature.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BAY 61-3606 (hydrochloride) involves multiple steps, starting with the preparation of the core imidazo[1,2-c]pyrimidine structure. The key steps include:
Formation of the imidazo[1,2-c]pyrimidine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 3,4-dimethoxyphenyl group: This step involves a substitution reaction to attach the 3,4-dimethoxyphenyl group to the imidazo[1,2-c]pyrimidine core.
Attachment of the pyridine-3-carboxamide group: This is done through an amide bond formation reaction.
The final product is then converted to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of BAY 61-3606 (hydrochloride) follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BAY 61-3606 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: This reaction can reduce certain functional groups, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
BAY 61-3606 (hydrochloride) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
BAY 61-3606 (hydrochloride) is unique in its high selectivity and potency for spleen tyrosine kinase compared to other similar compounds. Some similar compounds include:
Fostamatinib: A prodrug of R406, used in the treatment of autoimmune diseases.
Entospletinib: A selective spleen tyrosine kinase inhibitor with applications in treating hematological malignancies.
BAY 61-3606 (hydrochloride) stands out due to its high selectivity for spleen tyrosine kinase over other kinases such as Lyn, Fyn, Src, Itk, and Btk .
Properties
IUPAC Name |
2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFDKZWVIBYKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648903-57-5 |
Source
|
Record name | 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=648903-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.